- Process for the preparation of diketones and pyrrole derivatives, World Intellectual Property Organization, , ,

Cas no 930-87-0 (1,2,5-Trimethylpyrrole)

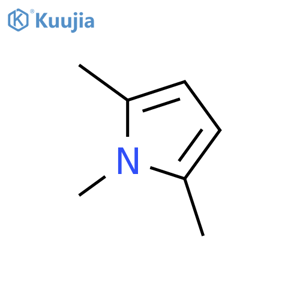

1,2,5-Trimethylpyrrole structure

Product Name:1,2,5-Trimethylpyrrole

CAS No:930-87-0

Molecular Formula:C7H11N

Molecular Weight:109.168941736221

MDL:MFCD00003090

CID:83218

PubChem ID:70260

1,2,5-Trimethylpyrrole Properties

Names and Identifiers

-

- 1,2,5-Trimethylpyrrole

- 1.2.5-Trimethylpyrrole

- C7H11N

- NSC 81220

- 1,2,5-Trimethyl-1H-pyrrole (ACI)

- Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)

- 930-87-0

- 1,2,5-TRIMEHYLPYRROLE

- 1,2,5-Trimethylpyrrole, 99%

- Pyrrole, 1,2,5-trimethyl

- MFCD00003090

- PYRROLE, 1,2,5-TRIMETHYL-

- NSC81220

- AS-78356

- T1939

- 1,2,5-Trimethyl-1H-pyrrole #

- 7K4P5HS0RP

- EN300-21742

- InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H

- 1,2,5-Trimethyl-1H-pyrrole

- DTXSID20239239

- NS00042220

- 1H-Pyrrole, 1,2,5-trimethyl-

- UNII-7K4P5HS0RP

- SY048165

- D92550

- SCHEMBL254079

- CHEBI:184439

- CS-0239671

- NSC-81220

- AKOS000101244

- Q63396362

- pyrrole, 1,2,5 trimethyl-

- EINECS 213-225-6

-

- MDL: MFCD00003090

- InChIKey: YRABRACUKBOTKB-UHFFFAOYSA-N

- Inchi: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3

- SMILES: C1=C(C)N(C)C(C)=C1

Computed Properties

- Exact Mass: 109.08900

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 0

- Monoisotopic Mass: 109.089149

- Heavy Atom Count: 8

- Complexity: 70.5

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.5

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 4.9

Experimental Properties

- LogP: 1.64190

- PSA: 4.93000

- Refractive Index: n20/D 1.498(lit.)

- Water Partition Coefficient: Slightly soluble in water (2.2 g/L at 25°C).

- Boiling Point: 173 °C(lit.)

- Melting Point: 1.5°C (estimate)

- Vapor Pressure: 1.7±0.3 mmHg at 25°C

- Flash Point: Fahrenheit: 125.6 ° f

Celsius: 52 ° c - Solubility: Slightly soluble (2.2 g/l) (25 º C),

- Color/Form: Not determined

- Solubility: Not determined

- Density: 0.807 g/mL at 25 °C(lit.)

1,2,5-Trimethylpyrrole Security Information

-

Symbol:

- WGK Germany:3

- Safety Term:3.2

- Safety Instruction: S16-S26-S36

- Packing Group:III

- Risk Phrases:R10

-

Dangerous goods sign:

- Hazardous Material transportation number:UN 1993 3/PG 3

- Hazard Statement: H226-H315-H319

- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- Prompt:warning

- Storage Condition:Store at 4 ℃, better at -4 ℃

- PackingGroup:III

- Risk Phrases: 10-36/37/38

- Signal Word:Warning

- HazardClass:3.2

1,2,5-Trimethylpyrrole Customs Data

- HS CODE:2933990090

- Customs Data:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,5-Trimethylpyrrole Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003BGF-1g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 1g |

$50.00 | 2025-02-19 | |

| A2B Chem LLC | AB54015-1g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 1g |

$24.00 | 2024-07-18 | |

| Aaron | AR003BOR-1g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 1g |

$31.00 | 2025-01-22 | |

| abcr | AB144375-5 ml |

1,2,5-Trimethylpyrrole; . |

930-87-0 | 5 ml |

€56.50 | 2024-04-15 | ||

| Ambeed | A797805-1g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 1g |

$32.0 | ||

| Chemenu | CM383252-25g |

1,2,5-TRIMETHYLPYRROLE |

930-87-0 | 95%+ | 25g |

$258 | ||

| Enamine | EN300-21742-0.05g |

1,2,5-trimethyl-1H-pyrrole |

930-87-0 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D106586-5g |

1,2,5-TRIMETHYLPYRROLE |

930-87-0 | 97% | 5g |

$245 | 2022-09-04 | |

| TRC | T898540-100mg |

1,2,5-Trimethylpyrrole |

930-87-0 | 100mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161834-1ml |

1,2,5-Trimethylpyrrole |

930-87-0 | >98.0%(GC) | 1ml |

¥133.90 | 2023-08-31 |

1,2,5-Trimethylpyrrole Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether , Tetrahydrofuran ; 1 h, -10 °C; -10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt

Reference

- A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides, Tetrahedron Letters, 2014, 55(15), 2523-2526

Synthetic Circuit 3

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Methyl triflate

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

Reference

- Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex, Journal of Organometallic Chemistry, 1987, 326(1),

Synthetic Circuit 5

Reaction Conditions

Reference

- Rates of tritium exchange in a series of N-phenyl substituted pyrroles, Journal of the Chemical Society, 1992, (2), 295-8

Synthetic Circuit 6

Reaction Conditions

Reference

- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene, Journal of Organic Chemistry, 1983, 48(10), 1682-5

Synthetic Circuit 7

Reaction Conditions

Reference

- 1,1'-Spirobis(cyclopenta-[4,5-c]pyrroles), United States, , ,

Synthetic Circuit 8

Reaction Conditions

Reference

- Carboxamide and thiocarboxamide, Federal Republic of Germany, , ,

Synthetic Circuit 9

Reaction Conditions

Reference

- N-Alkylation of indole and pyrroles in dimethyl sulfoxide, Journal of the Chemical Society, 1973, (5), 499-500

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 24 h, 7 atm, 150 °C

Reference

- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

Synthetic Circuit 11

Reaction Conditions

1.1 Solvents: Benzene-d6

Reference

- Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides, Journal of Organic Chemistry, 1985, 50(13), 2316-23

1,2,5-Trimethylpyrrole Raw materials

- hexane-2,5-dione

- N-Methylsuccinimide

- Hexane-2,5-diol

- 2,5-Dimethylfuran

- Methylmagnesium Chloride (3M in THF)

- Titanium, bis(η5-2,4-cyclopentadien-1-yl)(2,2-dimethyl-1,3-propanediyl)-

- Rhenium, [(2,3,4,5-η)-2,5-dimethyl-1H-pyrrol-1-yl]dihydrobis(triphenylphosphine)- (9CI)

1,2,5-Trimethylpyrrole Preparation Products

1,2,5-Trimethylpyrrole Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:930-87-0)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:930-87-0)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

1,2,5-Trimethylpyrrole Related Literature

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Maxime De Abreu,Yue Tang,Etienne Brachet,Mohamed Selkti,Véronique Michelet,Philippe Belmont Org. Biomol. Chem. 2021 19 1037

-

Konrad Kowalski,Natsuko Suwaki,Janusz Zakrzewski,Andrew J. P. White,Nicholas J. Long,David J. Mann Dalton Trans. 2007 743

-

J. A. Balam-Villarreal,B. J. López-Mayorga,D. Gallardo-Rosas,R. A. Toscano,M. P. Carreón-Castro,V. A. Basiuk,F. Cortés-Guzmán,J. G. López-Cortés,M. C. Ortega-Alfaro Org. Biomol. Chem. 2020 18 1657

-

Yongtae Kim,Yun Soo Choi,Su Kyung Hong,Yong Sun Park Org. Biomol. Chem. 2019 17 4554

-

Chae S. Yi,Jie Zhang Chem. Commun. 2008 2349

-

Marie Laure Murat-Onana,Christophe Berini,Frédéric Minassian,Nadia Pelloux-Léon,Jean-No?l Denis Org. Biomol. Chem. 2010 8 2204

-

Xiaoxi Zhao,Douglas W. Stephan Chem. Sci. 2012 3 2123

-

9. Excited complex formation between heterocyclic compounds and aromatic hydrocarbons and aminesR. Stephen Davidson,Andrew Lewis,Terence D. Whelan J. Chem. Soc. Perkin Trans. 2 1977 1280

-

10. Photochromic heterocyclic fulgides. Part 5. Rearrangement reactions of (E)-α-1,2,5-trimethyl-3-pyrrylethylidene(isopropylidene)succinic anhydride end related compoundsStuart A. Harris,Harry G. Heller,Stephen N. Oliver J. Chem. Soc. Perkin Trans. 1 1991 3259

Recommended suppliers

Amadis Chemical Company Limited

(CAS:930-87-0)1,2,5-Trimethylpyrrole

Purity:99%

Quantity:25g

Price($):318.0